1-(difluoromethyl)-1H-indazole-5-carboxylic acid
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Overview
Description
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to an indazole ring, which also bears a carboxylic acid group
Preparation Methods
The synthesis of 1-(difluoromethyl)-1H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto the indazole ring. One common method includes the use of difluoromethylation reagents in the presence of catalysts. For instance, the difluoromethylation of C(sp^2)–H bonds can be achieved through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of the CF_2H group to the desired position on the indazole ring .
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting the biological processes regulated by these enzymes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and is used in the synthesis of fungicides.
Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives: These compounds share the difluoromethyl group and are studied for their biological activities. The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a variety of applications in different fields.
Properties
CAS No. |
2354302-71-7 |
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Molecular Formula |
C9H6F2N2O2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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